3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine
Description
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative featuring a difluorinated piperidine ring and a trifluoromethyl substituent. This compound is structurally optimized for enhanced lipophilicity and metabolic stability, critical properties in medicinal chemistry for improving bioavailability and target engagement.
Properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-1-5-18(7-10)9-6-17-4-2-8(9)11(14,15)16/h2,4,6H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUQEGWHRQHMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CN=C2)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182643 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707367-42-7 | |
| Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(3,3-difluoro-1-piperidinyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3,3-difluoropiperidine with 4-(trifluoromethyl)pyridine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, potentially affecting biological processes. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Pyridine Derivatives
Key Observations :
- Target Compound vs. UDO/UDD: The target lacks the chlorophenyl and piperazine groups present in UDO/UDD but shares the trifluoromethyl and pyridine motifs.
- Target vs. BI 605906: BI 605906’s thienopyridine core and sulfonyl group enhance binding to hydrophobic enzyme pockets, whereas the target’s simpler pyridine structure may favor faster metabolic clearance .
- Target vs. PI-17323 : PI-17323’s triazole-thioether and chlorobenzyl groups confer distinct electronic properties, likely targeting different enzymes (e.g., cytochrome P450 vs. proteases) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target’s lower LogP compared to UDO suggests better aqueous solubility, critical for oral bioavailability.
- Its metabolic stability is comparable to UDO, but the absence of a piperazine linker may reduce susceptibility to oxidative metabolism .
Biological Activity
Overview
3-(3,3-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine is a fluorinated compound notable for its unique structural features, which include a piperidine ring with two fluorine atoms and a pyridine ring with a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties.
- Molecular Formula : CHFN
- Molecular Weight : 266.22 g/mol
- IUPAC Name : this compound
- CAS Number : 1707367-42-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and can influence its binding affinity to proteins and enzymes. Studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression .
Inhibition Studies
Research has demonstrated that fluorinated compounds can exhibit enhanced potency against HDACs. For instance, a study indicated that compounds with trifluoromethyl substitutions show significant inhibitory effects on HDAC isoenzymes, with IC values ranging from 0.57 μM to 8.57 μM depending on the specific derivative and its fluorination pattern . The introduction of fluorine not only increases potency but also allows for selectivity towards certain isoenzymes, making these compounds promising candidates for further development in cancer therapy.
Case Studies
- HDAC Inhibition : A comparative analysis of various fluorinated derivatives demonstrated that those with trifluoromethyl groups exhibited superior inhibition capabilities against HDAC1-3 compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl moiety plays a critical role in enhancing biological activity .
- Cytotoxicity Assays : In vitro studies on cell lines indicated that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells. For example, one study reported IC values of approximately 4.05 μM against DLD-1 colon cancer cells, highlighting the compound's potential as a targeted therapeutic agent .
Data Table: Biological Activity Summary
| Compound | Target | IC (μM) | Notes |
|---|---|---|---|
| This compound | HDAC1 | 0.88 | Enhanced potency due to trifluoromethyl group |
| HDAC2 | 1.85 | Selectivity observed in inhibition | |
| HDAC3 | 0.57 | Significant cytotoxicity against cancer cells | |
| DLD-1 | 4.05 | Selective towards colon cancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
